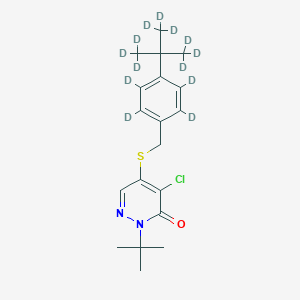

Pyridaben-d13

Description

Properties

Molecular Formula |

C19H25ClN2OS |

|---|---|

Molecular Weight |

378.0 g/mol |

IUPAC Name |

2-tert-butyl-4-chloro-5-[[2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenyl]methylsulfanyl]pyridazin-3-one |

InChI |

InChI=1S/C19H25ClN2OS/c1-18(2,3)14-9-7-13(8-10-14)12-24-15-11-21-22(19(4,5)6)17(23)16(15)20/h7-11H,12H2,1-6H3/i1D3,2D3,3D3,7D,8D,9D,10D |

InChI Key |

DWFZBUWUXWZWKD-HGCMJWCISA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CSC2=C(C(=O)N(N=C2)C(C)(C)C)Cl)[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C(C)(C)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Pyridaben-d13: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridaben-d13 is the deuterated analog of Pyridaben, a potent acaricide and insecticide. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Pyridaben residues in various matrices using mass spectrometry-based methods. This technical guide provides an in-depth overview of this compound, including its chemical properties, a plausible synthesis route, its mechanism of action, metabolic pathways, and detailed analytical methodologies.

Chemical Properties and Data

This compound is characterized by the substitution of thirteen hydrogen atoms with deuterium. This isotopic labeling minimally alters the chemical properties of the molecule but provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry.

| Property | Value | Reference |

| Chemical Name | 4-chloro-2-(1,1-dimethylethyl)-5-[[[4-(1,1-dimethylethyl-d9)phenyl-2,3,5,6-d4]methyl]thio]-3(2H)-pyridazinone | [1] |

| Synonyms | Damanlin-d13 | [1] |

| CAS Number | 2468638-05-1 | [1][2] |

| Molecular Formula | C₁₉H₁₂D₁₃ClN₂OS | [1][2] |

| Molecular Weight | 378.01 g/mol | [3] |

| Purity | ≥99% deuterated forms (d₁-d₁₃); >95% (HPLC) | [1][2] |

| Appearance | Solid | [1] |

| Solubility | Chloroform: Slightly soluble | [1] |

Synthesis of this compound

Plausible Synthetic Pathway:

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

-

Synthesis of p-tert-butyl-d9-benzyl-d4-thiol:

-

Starting with commercially available tert-butyl-d9-benzene, perform a Friedel-Crafts acylation followed by a reduction to obtain tert-butyl-d9-toluene.

-

The aromatic ring of tert-butyl-d9-toluene can be deuterated using a suitable acid catalyst and D₂O.

-

Subsequent benzylic bromination followed by reaction with a sulfur nucleophile, such as sodium hydrosulfide-d (NaSD), would yield the deuterated thiol precursor.

-

-

Coupling Reaction:

-

The deuterated thiol, p-tert-butyl-d9-benzyl-d4-thiol, is then reacted with 4,5-dichloro-2-tert-butyl-pyridazin-3(2H)-one in the presence of a base (e.g., sodium hydride) in an appropriate aprotic solvent (e.g., tetrahydrofuran).

-

The reaction mixture is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel to yield this compound.

-

Mechanism of Action

The biological activity of this compound is expected to be identical to that of unlabeled Pyridaben. Pyridaben is a potent inhibitor of mitochondrial electron transport chain (MET) Complex I (NADH:ubiquinone oxidoreductase).[1][3] By blocking the electron flow from NADH to ubiquinone, it disrupts cellular respiration, leading to a rapid depletion of ATP and ultimately causing paralysis and death in susceptible arthropods.

Caption: Mechanism of action of Pyridaben.

Metabolic Pathways

The metabolism of Pyridaben has been studied in rats and is expected to be similar for this compound, although the rate of metabolism at the deuterated sites may be slower due to the kinetic isotope effect.[4] The primary metabolic transformations involve oxidation of the tert-butyl group and cleavage of the thioether bond.

Caption: General metabolic pathways of Pyridaben.

Analytical Methodology

This compound is primarily used as an internal standard for the quantification of Pyridaben by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Pyridaben using this compound Internal Standard

-

Sample Preparation (QuEChERS-based):

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and a known amount of this compound internal standard solution.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

-

For cleanup, pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and MgSO₄.

-

Centrifuge and filter the supernatant into an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM): Monitor the transitions for both Pyridaben and this compound.

-

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Pyridaben | 365.1 | 147.1 |

| This compound | 378.2 | 156.1 (hypothetical) |

Note: The exact product ion for this compound may vary depending on the fragmentation conditions and the specific deuteration pattern. The most abundant and stable fragment should be selected for quantification.

Caption: Analytical workflow for Pyridaben quantification.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Pyridaben residues. Its use as an internal standard corrects for matrix effects and variations in sample preparation and instrument response, leading to reliable analytical results. This technical guide provides a comprehensive overview for researchers and professionals working with this important analytical standard.

References

An In-depth Technical Guide to the Chemical Properties of Pyridaben-d13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Pyridaben-d13, a deuterated isotopologue of the acaricide Pyridaben. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in analytical methodologies or in metabolic studies. The guide details its core chemical attributes, provides established experimental protocols for its use, and outlines a plausible synthetic route.

Core Chemical Properties

This compound is the deuterated form of Pyridaben, a potent acaricide and insecticide. The incorporation of thirteen deuterium atoms into the molecule increases its molecular weight, allowing it to be distinguished from the non-labeled Pyridaben in mass spectrometry-based analytical techniques. This property makes it an ideal internal standard for the accurate quantification of Pyridaben residues in various matrices.

| Property | Value | Reference |

| Chemical Name | 4-chloro-2-(1,1-dimethylethyl)-5-[[[4-(1,1-dimethylethyl-d9)phenyl-2,3,5,6-d4]methyl]thio]-3(2H)-pyridazinone | [1] |

| Synonyms | Pyridaben D13 (tert-butylphenyl D13), Damanlin-d13 | [1][2] |

| CAS Number | 2468638-05-1 | [1][2] |

| Molecular Formula | C₁₉H₁₂D₁₃ClN₂OS | [2] |

| Molecular Weight | 378.01 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | ≥99% deuterated forms (d₁-d₁₃) | [1] |

| Solubility | Slightly soluble in Chloroform | [1] |

| Storage Conditions | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Mechanism of Action: Inhibition of Mitochondrial Complex I

Pyridaben, the non-deuterated parent compound of this compound, exerts its biological effect by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to cellular dysfunction and ultimately, death of the target organism. Pyridaben is classified as a Mitochondrial Electron Transport Inhibitor (METI). The binding site for Pyridaben is located at the quinone-binding pocket of Complex I.

The following diagram illustrates the inhibition of the mitochondrial electron transport chain by Pyridaben.

Caption: Inhibition of the mitochondrial electron transport chain by Pyridaben at Complex I.

Experimental Protocols

This compound is primarily used as an internal standard in chromatographic methods for the quantification of Pyridaben. Below are detailed protocols for its application in both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a proposed Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method. A plausible synthetic route for this compound is also provided.

Quantification of Pyridaben using this compound by LC-MS/MS

This protocol is adapted from a method for the analysis of pesticides in a complex matrix.

a. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products.

Caption: QuEChERS sample preparation workflow.

b. LC-MS/MS Instrumental Analysis

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | 5% B to 98% B over 10 min, hold for 2 min, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| MRM Transitions | Pyridaben: 365.1 → 147.1 (Quantifier), 365.1 → 119.1 (Qualifier)This compound: 378.1 → 160.1 (Quantifier) |

| Collision Energy | Optimized for each transition (typically 20-30 eV) |

Proposed Quantification of Pyridaben using this compound by GC-MS/MS

a. Sample Preparation (QuEChERS Method)

The same QuEChERS protocol as described for the LC-MS/MS method can be utilized. The final extract in acetonitrile can be directly injected or subjected to a solvent exchange to a more GC-friendly solvent like toluene or iso-octane if necessary.

b. GC-MS/MS Instrumental Analysis

| Parameter | Proposed Condition |

| GC System | Agilent 8890 GC or equivalent |

| Injector | Split/Splitless, operated in Splitless mode at 280°C |

| Liner | Deactivated, single taper with glass wool |

| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Start at 70°C (hold 2 min), ramp to 200°C at 25°C/min, then ramp to 300°C at 10°C/min (hold 5 min) |

| MS System | Agilent 7000 series Triple Quadrupole or equivalent |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temp | 280°C |

| MRM Transitions | Pyridaben: Precursor ion (e.g., m/z 364) → Product ions (e.g., m/z 147, 119)This compound: Precursor ion (e.g., m/z 377) → Product ions (e.g., m/z 160) |

| Collision Energy | To be optimized for each transition |

Plausible Synthesis of this compound

References

An In-depth Technical Guide on the Core Mechanism of Action of Pyridaben

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridaben is a synthetic pyridazinone derivative widely utilized as a potent acaricide and insecticide for the control of a broad spectrum of mites and other pests in various agricultural and ornamental crops.[1][2] Its efficacy is characterized by rapid knockdown and significant residual activity.[3] While Pyridaben is the active compound, its deuterated isotopologue, Pyridaben-d13, serves as a critical internal standard for quantification in analytical methodologies such as mass spectrometry. The biological mechanism of action for both compounds is identical. This guide provides a detailed examination of the molecular mechanism through which Pyridaben exerts its effects, focusing on its interaction with the mitochondrial electron transport chain.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary mode of action of Pyridaben is the disruption of cellular respiration through the potent and selective inhibition of the mitochondrial electron transport chain (METC).[3][4] Specifically, Pyridaben targets Complex I (NADH:ubiquinone oxidoreductase) , the first and largest enzyme complex of the METC.[5][6]

By binding to Complex I, Pyridaben obstructs the transfer of electrons from NADH to ubiquinone.[2][3] This blockage halts the proton-pumping activity of Complex I, thereby disrupting the formation of the proton gradient across the inner mitochondrial membrane. The ultimate consequence is a drastic reduction in ATP synthesis, leading to cellular energy depletion and eventual cell death in the target pest.[3][7] This classifies Pyridaben as a Mitochondrial Electron Transport Inhibitor (METI).[1][5] Studies have shown that this inhibition can also lead to the formation of damaging reactive oxygen and nitrogen species.[5]

The inhibitory effect is highly specific to Complex I. Experimental data shows that Pyridaben significantly inhibits Complex I activity without a notable impact on the function of Complex II or Complex IV.[8]

Caption: Pyridaben inhibits the mitochondrial electron transport chain by blocking Complex I.

Quantitative Data on Inhibitory Activity

The potency of Pyridaben as a Complex I inhibitor has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibitor concentration at half-maximal inhibition (Ki) are key metrics.

| Parameter | Value | Organism/Tissue Source | Reference |

| IC50 | 2.4 nM | Rat liver and bovine heart mitochondria | [5] |

| EC50 | 3.77 µM | Rat dopaminergic neuronal cells (N27) | [9] |

| Ki | 0.36 nmol/mg protein | Rat brain mitochondrial membranes | [8] |

| Ki | 0.35 nmol/mg protein | Rat brain mitochondria (State 3 O2 uptake) | [8] |

| IC50 | 1.7 µM | Rat brain mitochondria (respiratory control) | [5] |

Experimental Protocols

The determination of Pyridaben's inhibitory effect on mitochondrial Complex I can be achieved through several well-established assays. Below is a detailed methodology for a common spectrophotometric assay.

Protocol: Spectrophotometric Assay of Complex I (NADH:Ubiquinone Oxidoreductase) Activity

1. Objective: To measure the rate of NADH oxidation by Complex I in isolated mitochondria or submitochondrial particles (SMPs) and to determine the inhibitory effect of Pyridaben.

2. Materials:

-

Isolated mitochondria or SMPs (e.g., from rat brain or heart)

-

Assay Buffer: 25 mM potassium phosphate (KH2PO4), 5 mM magnesium chloride (MgCl2), pH 7.2

-

NADH solution (10 mM)

-

Ubiquinone-1 (Coenzyme Q1) solution (10 mM in ethanol)

-

Antimycin A (2 mM in ethanol) - To inhibit Complex III

-

Rotenone (2 mM in ethanol) - As a positive control for Complex I inhibition

-

Pyridaben stock solution (in an appropriate solvent like DMSO or ethanol)

-

UV/Vis Spectrophotometer capable of reading at 340 nm

3. Procedure:

-

Preparation of Reaction Mixture: In a 1 mL cuvette, add 800 µL of Assay Buffer. Add Antimycin A to a final concentration of 2 µM to prevent electron flow downstream of Complex I.

-

Addition of Ubiquinone: Add Ubiquinone-1 to a final concentration of 100 µM. This acts as the electron acceptor for Complex I.

-

Addition of Inhibitor: For test samples, add the desired concentration of Pyridaben. For control samples, add an equivalent volume of the solvent. For the positive control, add Rotenone to a final concentration of 2 µM. Incubate for 2-3 minutes at room temperature.

-

Addition of Mitochondria: Add 25-50 µg of mitochondrial protein to the cuvette and mix by gentle inversion.

-

Initiation of Reaction: Start the reaction by adding NADH to a final concentration of 200 µM.

-

Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (typically 3-5 minutes). The rate of NADH oxidation is proportional to the decrease in absorbance (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Data Analysis: Calculate the specific activity of Complex I (nmol NADH/min/mg protein). To determine the IC50 of Pyridaben, perform the assay with a range of Pyridaben concentrations and plot the percent inhibition against the log of the inhibitor concentration.

This protocol is adapted from methodologies described in studies on mitochondrial complex inhibitors.[8][10]

Caption: Workflow for determining Complex I inhibition by Pyridaben via spectrophotometry.

Pyridaben exerts its potent acaricidal and insecticidal effects through a highly specific and powerful mechanism: the inhibition of mitochondrial Complex I.[4][5] This action disrupts the vital process of cellular respiration, leading to a catastrophic failure of the organism's energy production. The detailed understanding of this mechanism, supported by quantitative inhibitory data and robust experimental protocols, is essential for its effective use in integrated pest management programs and for the development of new, targeted pesticides.[1][3] Furthermore, the neurotoxic potential observed in non-target organisms underscores the importance of continued research into the broader biological impacts of Complex I inhibitors.[7][9]

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Pyridaben | C19H25ClN2OS | CID 91754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. irac-online.org [irac-online.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solicitar una copia del documento [ri.conicet.gov.ar]

- 9. Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Pyridaben

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled Pyridaben, a potent acaricide and insecticide. This document details the synthetic pathways, experimental protocols, and analytical methods for the preparation and characterization of isotopically labeled Pyridaben, which is invaluable for metabolism, pharmacokinetic, and environmental fate studies.

Introduction to Pyridaben and Isotopic Labeling

Pyridaben is a pyridazinone derivative that acts as a powerful inhibitor of mitochondrial electron transport at Complex I (NADH:ubiquinone oxidoreductase).[1][2] This mode of action leads to a rapid knockdown of various mite and insect pests.[1] The use of stable isotopes, such as deuterium (²H or D), in the synthesis of active pharmaceutical and agrochemical ingredients is a critical tool in modern research. Deuterium-labeled compounds serve as internal standards for quantitative analysis, aid in the elucidation of metabolic pathways, and can be used to investigate kinetic isotope effects. This guide focuses on a plausible and efficient synthetic strategy for preparing deuterium-labeled Pyridaben.

Synthetic Pathway for Deuterium-Labeled Pyridaben

The most efficient and environmentally friendly approach for the synthesis of Pyridaben is a one-pot reaction.[3][4] This guide adapts this "green" synthetic route for the incorporation of deuterium atoms. The proposed pathway involves the reaction of three key precursors, with deuterium being incorporated through the use of deuterated starting materials.

The primary strategy for deuterium labeling of Pyridaben focuses on the introduction of deuterium into the p-tert-butylbenzyl moiety and the thiourea backbone, as commercially available deuterated precursors for these components are accessible. Labeling of the pyridazinone ring is also proposed through a hydrogen-deuterium exchange reaction.

The overall proposed reaction for the synthesis of Deuterium-Labeled Pyridaben is as follows:

Figure 1: Proposed synthetic workflow for Deuterium-Labeled Pyridaben.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the deuterated precursors and the final deuterium-labeled Pyridaben product.

Synthesis of Deuterated Precursors

p-tert-Butylbenzyl-d11-chloride can be synthesized from commercially available tert-butylbenzene-d14 via a chloromethylation reaction.

Reaction:

tert-Butylbenzene-d14 + Paraformaldehyde + Concentrated HCl/H₂SO₄ → p-tert-Butylbenzyl-d11-chloride

Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet, add tert-butylbenzene-d14 (1.0 eq).

-

Add paraformaldehyde (1.2 eq), concentrated sulfuric acid (2.0 eq), and concentrated hydrochloric acid (4.0 eq).

-

Heat the mixture to 70-75°C under vigorous stirring.

-

Maintain the reaction for 12-14 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer and wash it sequentially with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure p-tert-butylbenzyl-d11-chloride.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Volume/Mass |

| tert-Butylbenzene-d14 | 148.31 | 0.1 | 14.83 g |

| Paraformaldehyde | 30.03 | 0.12 | 3.60 g |

| Conc. H₂SO₄ | 98.08 | 0.2 | 10.9 mL |

| Conc. HCl | 36.46 | 0.4 | 33.3 mL |

| p-tert-Butylbenzyl-d11-chloride | 197.77 | - | Theoretical Yield: ~19.78 g |

Table 1: Reagents for the synthesis of p-tert-butylbenzyl-d11-chloride.

Deuteration of the pyridazinone ring can be achieved through a hydrogen-deuterium (H/D) exchange reaction in the presence of a suitable catalyst and a deuterium source, such as D₂O.

Reaction:

4,5-Dichloro-3(2H)-pyridazinone + D₂O (in the presence of a catalyst) → 4,5-Dichloro-3(2H)-pyridazinone-d(n)

Protocol:

-

In a sealed reaction vessel, dissolve 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) in D₂O.

-

Add a catalytic amount of a suitable H/D exchange catalyst (e.g., Pd/C or a homogeneous iridium catalyst).

-

Heat the mixture under microwave irradiation or conventional heating to facilitate the exchange.

-

Monitor the reaction progress by ¹H NMR to determine the extent of deuteration.

-

Upon completion, remove the catalyst by filtration.

-

Lyophilize the solution to remove D₂O and obtain the deuterated product.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass |

| 4,5-Dichloro-3(2H)-pyridazinone | 164.97 | 0.05 | 8.25 g |

| D₂O | 20.03 | Excess | - |

| Pd/C (10%) | - | Catalytic | ~0.1 g |

| 4,5-Dichloro-3(2H)-pyridazinone-d(n) | Variable | - | Theoretical Yield: ~8.25 g |

Table 2: Reagents for the deuteration of 4,5-dichloro-3(2H)-pyridazinone.

One-Pot Synthesis of Deuterium-Labeled Pyridaben

This procedure utilizes the deuterated precursors synthesized in the previous steps and commercially available Thiourea-d4.

Protocol:

-

To a stirred solution of a suitable solvent (e.g., ethanol) in a round-bottom flask, add 4,5-dichloro-3(2H)-pyridazinone-d(n) (1.0 eq).

-

Add Thiourea-d4 (1.1 eq) and a base (e.g., sodium hydroxide, 2.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add p-tert-butylbenzyl-d11-chloride (1.05 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure Deuterium-Labeled Pyridaben.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass |

| 4,5-Dichloro-3(2H)-pyridazinone-d(n) | Variable | 0.01 | ~1.65 g |

| Thiourea-d4 | 80.15 | 0.011 | 0.88 g |

| Sodium Hydroxide | 40.00 | 0.022 | 0.88 g |

| p-tert-Butylbenzyl-d11-chloride | 197.77 | 0.0105 | 2.08 g |

| Deuterium-Labeled Pyridaben | Variable | - | Theoretical Yield: ~3.8 g |

Table 3: Reagents for the one-pot synthesis of Deuterium-Labeled Pyridaben.

Analytical Characterization

The successful synthesis and isotopic purity of the deuterium-labeled Pyridaben must be confirmed through rigorous analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the disappearance or reduction in the intensity of signals corresponding to the positions where deuterium has been incorporated. The integration of the remaining proton signals relative to an internal standard provides a quantitative measure of the degree of deuteration.

-

²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing unequivocal evidence of deuterium incorporation. The chemical shifts in the ²H NMR spectrum will correspond to the positions of the labeled atoms.

-

¹³C NMR: The carbon-13 NMR spectrum can also be used to confirm deuteration. Carbons attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling and will have a slightly different chemical shift compared to their protonated counterparts.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the isotopic distribution and confirming the molecular weight of the deuterated product. The mass spectrum will show a shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated. For example, Pyridaben-d15 (with deuteration on the tert-butylbenzyl and thiourea moieties) would show a molecular ion peak at m/z approximately 15 units higher than unlabeled Pyridaben. The isotopic cluster pattern will also differ significantly from the natural abundance pattern.

| Analytical Technique | Expected Observations for Deuterium-Labeled Pyridaben |

| ¹H NMR | Reduction or absence of signals for protons at labeled positions. |

| ²H NMR | Presence of signals at chemical shifts corresponding to labeled positions. |

| ¹³C NMR | Triplet splitting for carbons directly bonded to deuterium. |

| Mass Spectrometry | Increased molecular ion peak (M+n, where n is the number of D atoms). Altered isotopic cluster pattern. |

Table 4: Summary of analytical characterization techniques.

Mechanism of Action Signaling Pathway

Pyridaben's mode of action is the inhibition of the mitochondrial electron transport chain at Complex I. This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in pest mortality.

Figure 2: Pyridaben's inhibition of the mitochondrial electron transport chain.

Conclusion

This technical guide outlines a robust and adaptable methodology for the synthesis of deuterium-labeled Pyridaben. By utilizing a one-pot synthesis approach with deuterated precursors, researchers can efficiently produce isotopically labeled Pyridaben for a variety of scientific applications. The detailed experimental protocols and analytical procedures provide a solid foundation for the successful synthesis and characterization of this important molecule. The provided diagrams offer clear visualizations of the synthetic workflow and the biochemical mechanism of action, making this guide a valuable resource for professionals in the fields of chemistry and drug development.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis routes of 4,5-Dichloro-3(2H)-pyridazinone [benchchem.com]

- 4. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Pyridaben-d13

CAS Number: 2468638-05-1

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyridaben-d13, a deuterated internal standard for the quantitative analysis of the acaricide and insecticide Pyridaben. This document details its chemical and physical properties, provides an exemplary experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and outlines a general synthetic approach.

Core Data Presentation

The following tables summarize the key quantitative and qualitative data for this compound and its non-labeled analogue, Pyridaben.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2468638-05-1 | [1][2] |

| Molecular Formula | C₁₉H₁₂D₁₃ClN₂OS | [2] |

| Molecular Weight | 378.0 g/mol | [2] |

| Synonyms | Damanlin-d13 | [2] |

| Purity | ≥99% deuterated forms (d₁-d₁₃) | [2] |

| Formulation | A solid | [2] |

| Solubility | Chloroform: Slightly soluble | [2] |

Table 2: Chemical and Physical Properties of Pyridaben

| Property | Value | Reference |

| CAS Number | 96489-71-3 | |

| Molecular Formula | C₁₉H₂₅ClN₂OS | |

| Molecular Weight | 364.93 g/mol | |

| Mechanism of Action | Mitochondrial Electron Transport Inhibitor (METI) at Complex I | [2] |

| Ki Value | 0.36 nmol/mg protein (rat brain mitochondria) | [2] |

Experimental Protocols

This compound is primarily utilized as an internal standard in chromatographic methods for the precise quantification of Pyridaben residues in various matrices. Below is a detailed experimental protocol for the analysis of Pyridaben in a complex matrix like hemp, adapted from a published method.

Sample Preparation: Extraction of Pyridaben from Hemp

This protocol outlines the steps for extracting pyridaben from a solid matrix prior to LC-MS/MS analysis.

-

Homogenization: Grind approximately 5 g of the hemp sample to a particle size of less than 1 mm to ensure efficient extraction.

-

Internal Standard Spiking: Accurately weigh 1 g of the homogenized hemp into a 50 mL centrifuge tube. Spike the sample with a known concentration of this compound solution in acetonitrile.

-

Extraction:

-

Add 5 mL of acetonitrile containing 0.1% formic acid to the tube. The addition of formic acid helps to minimize the degradation of certain pesticides.

-

Cap the tube and vortex for 10 minutes to ensure thorough extraction.

-

Centrifuge the tube for 10 minutes at 3000 rpm.

-

-

Filtration and Dilution:

-

Filter the supernatant through a 0.22-μm nylon syringe filter into a clean vial.

-

Transfer 0.5 mL of the filtered extract into a 2 mL HPLC vial and dilute with 0.5 mL of acetonitrile with 0.1% formic acid.

-

LC-MS/MS Analysis

The following are the instrumental parameters for the analysis of Pyridaben using an LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions:

-

Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water.

-

Mobile Phase B: 0.1% formic acid and 2 mM ammonium formate in methanol.

-

LC Gradient: Start with 5% B for 0.5 min, increase linearly to 60% B in 3.5 min, then to 95% B in 8 min, and finally to 100% B in 0.5 min, holding for 4 min.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 3 μL.

-

-

Mass Spectrometry (MS) Conditions:

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for both Pyridaben and this compound need to be determined and optimized on the specific instrument.

-

Synthesis of Isotopically Labeled Pyridaben

A one-pot synthesis method for Pyridaben involves the reaction of 4,5-dichloropyridazin-6(1H)-one, p-tert-butylbenzyl chloride, and thiourea. To synthesize this compound, deuterated versions of p-tert-butylbenzyl chloride, where the deuterium atoms are strategically placed on the tert-butyl group and the phenyl ring, would be required. The synthesis of such deuterated precursors is a specialized process in organic chemistry.

Mandatory Visualizations

Experimental Workflow for Pyridaben Residue Analysis

The following diagram illustrates the logical flow of the experimental protocol for the quantification of Pyridaben in a sample matrix using this compound as an internal standard.

Caption: Experimental workflow for Pyridaben analysis.

Logical Relationship in Internal Standard-Based Quantification

The diagram below outlines the logical principle of using an internal standard for accurate quantification in analytical chemistry.

Caption: Principle of internal standard quantification.

References

- 1. Synthesis and Bio-Evaluation of New (18) F-Labeled Pyridaben Analogs with Improved Stability for Myocardial Perfusion Imaging in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of (18)F-labeled Pyridaben Analogues for Myocardial Perfusion Imaging in Mice, Rats and Chinese mini-swine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Characteristics of Pyridaben-d13

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridaben-d13, the deuterated analogue of the acaricide Pyridaben, serves as a critical internal standard for its quantification in various matrices by mass spectrometry. Understanding its physical characteristics is paramount for accurate sample preparation, analytical method development, and interpretation of results. This guide provides a comprehensive overview of the known physical properties of this compound. Due to the limited availability of specific experimental data for the deuterated form, this document leverages data from its non-deuterated counterpart, Pyridaben, to provide reasonable estimations where necessary. This guide also outlines general experimental protocols for the determination of key physical properties.

Chemical Identity and Structure

This compound is a synthetic organochlorine compound belonging to the pyridazinone class of chemicals. The deuterium labeling is typically on the tert-butylphenyl group.

Chemical Name: 4-chloro-2-(1,1-dimethylethyl)-5-[[[4-(1,1-dimethylethyl-d9)phenyl-2,3,5,6-d4]methyl]thio]-3(2H)-pyridazinone.[1]

Synonyms: Damanlin-d13.[1]

Molecular Formula: C₁₉H₁₂ClD₁₃N₂OS.[1]

CAS Number: 2468638-05-1.[1]

Quantitative Physical Data

The following table summarizes the key physical characteristics of this compound. It is important to note that much of the quantitative data, such as melting and boiling points, are derived from the non-deuterated form, Pyridaben, and should be considered as close approximations for this compound. Isotopic substitution can slightly alter physical properties.

| Property | Value | Source |

| Molecular Weight | 378.0 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥99% deuterated forms | [1] |

| Melting Point | 111-112 °C (for Pyridaben) | [2][3][4][5][6] |

| Boiling Point | Decomposes at ~200 °C; Estimated at 429.9 °C (for Pyridaben) | [3][5][7][8][9] |

| Density | 1.2 g/cm³ at 20 °C (for Pyridaben) | [2][3][9][10] |

| Water Solubility | 0.012 mg/L at 20 °C (for Pyridaben) | [1][3][4] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform | [1] |

| Vapor Pressure | 1.18 x 10⁻⁶ mm Hg at 20 °C (for Pyridaben) | [3] |

Experimental Protocols for Physical Characterization

Determination of Melting Point

The melting point can be determined using Differential Scanning Calorimetry (DSC).

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min).

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic melting transition.

-

Determination of Boiling Point

Due to its high boiling point and decomposition at elevated temperatures, the boiling point of Pyridaben is typically estimated using computational models rather than determined experimentally.

Determination of Solubility

The shake-flask method is a common technique for determining the solubility of a substance in a particular solvent.

-

Apparatus: A constant temperature water bath with a shaker, analytical balance, centrifuge, and a suitable analytical instrument (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, chloroform) in a flask.

-

The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

-

The solution is then centrifuged to separate the undissolved solid.

-

A known volume of the supernatant is carefully removed and diluted.

-

The concentration of this compound in the diluted solution is determined by a suitable analytical method, and the original solubility is calculated.

-

Visualization of Key Relationships

The following diagram illustrates the logical flow from the chemical identity of this compound to its key physical properties.

References

- 1. pyridaben, 96489-71-3 [thegoodscentscompany.com]

- 2. Pyridaben | C19H25ClN2OS | CID 91754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Pyridaben 20% WP [topsencn.com]

- 5. Pyridaben CAS#: 96489-71-3 [m.chemicalbook.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Pyridaben (C19H25ClN2OS) Analytical Standard, Best Price for High-Quality PESTANAL [nacchemical.com]

- 8. accustandard.com [accustandard.com]

- 9. Pyridaben-Insecticide - Pesticide, Herbicide, Insecticide [gremont.com.tw]

- 10. Pyridaben | 96489-71-3 | Benchchem [benchchem.com]

The Metabolic Pathway of Pyridaben-d13: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridaben is a broad-spectrum acaricide and insecticide widely used in agriculture. Understanding its metabolic fate is crucial for assessing its toxicological profile, environmental impact, and for the development of safer and more effective pesticides. This technical guide provides an in-depth overview of the metabolic pathway of Pyridaben, with a focus on its deuterated isotopologue, Pyridaben-d13. The use of stable isotope-labeled compounds like this compound is instrumental in metabolic studies, allowing for precise tracing and quantification of the parent compound and its metabolites. This document details the known metabolic transformations, the enzymes involved, and provides standardized experimental protocols for its investigation.

Core Metabolic Transformations

In mammalian systems, particularly in rats, Pyridaben undergoes extensive metabolism before its excretion. The primary route of elimination is through the feces[1]. The metabolic pathway can be broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: Oxidation

The initial phase of Pyridaben metabolism primarily involves oxidative reactions catalyzed by the Cytochrome P450 (CYP450) monooxygenase system. These reactions target the tert-butyl group of the molecule, leading to the formation of hydroxylated and carboxylated metabolites. Two major Phase I metabolites identified in livestock are:

-

PB-9 (2-tert-butyl-5-[4(-1,1-dimethyl-2-hydroxyethyl)benzylthio-4-chloropyridazin-3(2H)-one]): This metabolite is a result of the hydroxylation of one of the methyl groups on the tert-butyl moiety.

-

PB-7 (2-tert-butyl-5-(4-(1-carboxy-1-methylethyl)benzylthio)-4-chloropyridazin-3(2H)-one]): Further oxidation of the hydroxylated intermediate (PB-9) leads to the formation of a carboxylic acid, resulting in PB-7.

Phase II Metabolism: Conjugation

Following Phase I oxidation, the resulting metabolites, as well as the parent compound to some extent, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion. In rats, there is evidence of glucuronide conjugate formation in the bile[1]. This suggests the involvement of UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to the hydroxylated metabolites.

Quantitative Data Summary

Currently, publicly available quantitative data on the specific levels of this compound metabolites is limited. The following table summarizes the general findings from rat metabolism studies.

| Parameter | Finding | Reference |

| Primary Route of Elimination | Feces | [1] |

| Unmetabolized Parent Compound in Feces | Nearly 20% of the excreted residue | [1] |

| Identified Conjugates in Bile | Glucuronide conjugate(s) | [1] |

| Identified Metabolites in Livestock | PB-7 and PB-9 |

Experimental Protocols

The following are detailed methodologies for key experiments to study the metabolic pathway of this compound.

In Vitro Metabolism using Rat Liver Microsomes

This protocol is designed to investigate the oxidative metabolism of this compound by hepatic enzymes.

1. Materials and Reagents:

-

This compound (analytical standard)

-

Rat liver microsomes (commercially available or prepared in-house)

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Incubation Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

-

In a microcentrifuge tube, combine rat liver microsomes (final protein concentration of 0.5-1.0 mg/mL), phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a small volume of the this compound stock solution to achieve a final substrate concentration of 1-10 µM.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples at 10,000 x g for 10 minutes to precipitate proteins.

-

Collect the supernatant for LC-MS/MS analysis.

3. Analytical Method (LC-MS/MS):

-

Chromatography: Use a C18 reverse-phase HPLC column with a gradient elution of mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the parent ion of this compound and the expected masses of its metabolites (e.g., hydroxylated and carboxylated forms). Develop specific multiple reaction monitoring (MRM) transitions for quantification.

In Vivo Metabolism Study in Rats

This protocol outlines an in vivo study to investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole animal model.

1. Animals and Dosing:

-

Use male Sprague-Dawley rats (8-10 weeks old).

-

House the rats individually in metabolism cages that allow for the separate collection of urine and feces.

-

Acclimatize the animals for at least 3 days before the study.

-

Administer a single oral dose of this compound (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., corn oil).

2. Sample Collection:

-

Collect urine and feces at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.

-

At the end of the study, euthanize the animals and collect blood and major tissues (liver, kidney, fat, etc.).

3. Sample Processing:

-

Urine: Homogenize the collected urine samples and treat with β-glucuronidase/sulfatase to hydrolyze conjugates. Extract the metabolites using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Feces: Homogenize the fecal samples with water, followed by extraction with an organic solvent (e.g., acetonitrile).

-

Plasma: Separate plasma from blood by centrifugation. Precipitate proteins with acetonitrile.

-

Tissues: Homogenize tissues in an appropriate buffer and extract with an organic solvent.

4. Analytical Method (LC-MS/MS):

-

Analyze the processed samples using the LC-MS/MS method described in the in vitro protocol. The use of this compound allows for easy differentiation of the administered compound and its metabolites from endogenous matrix components.

Conclusion

The metabolism of Pyridaben is a complex process involving both Phase I and Phase II enzymatic reactions. The primary metabolic pathway in mammals involves oxidation of the tert-butyl group, followed by conjugation to facilitate excretion. The use of this compound is a powerful tool for elucidating this pathway and quantifying the resulting metabolites. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the metabolic fate of this important agricultural chemical. Further studies are warranted to identify the specific CYP450 and UGT isozymes involved and to fully characterize all metabolic intermediates.

References

Pyridaben-d13 stability and storage

An In-depth Technical Guide to the Stability and Storage of Pyridaben-d13

For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a deuterated internal standard crucial for the accurate quantification of the acaricide Pyridaben.

Overview of this compound

This compound is a stable isotope-labeled version of Pyridaben, intended for use as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical formula is C₁₉H₁₂D₁₃ClN₂OS, with a molecular weight of approximately 378.0 g/mol .[1][2] The high level of deuteration (≥99% deuterated forms) ensures its utility in distinguishing it from the unlabeled analyte.[1]

Storage and Stability Data

The stability of this compound is critical for its effective use as an internal standard. The following table summarizes the available data on its storage and stability.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | -20°C for long-term storage | Cayman Chemical[1] |

| +4°C | LGC Standards[3] | |

| Long-Term Stability | ≥ 4 years at -20°C | Cayman Chemical[1] |

| Shipping Temperature | Room temperature | Cayman Chemical, LGC Standards[1][3] |

| Physical Format | Neat solid | LGC Standards[3] |

| Purity | >95% (HPLC) / ≥99% deuterated forms (d₁-d₁₃) | LGC Standards, Cayman Chemical[1][3] |

It is noteworthy that different suppliers provide slightly different storage temperature recommendations. For optimal long-term stability and to minimize degradation, storage at -20°C is advisable, as supported by the multi-year stability data.[1]

Information on the non-deuterated parent compound, Pyridaben, indicates that it is stable at 50°C for 90 days across a pH range of 4, 7, and 9 in organic solvents.[4] However, it is unstable to light.[4] General storage advice for Pyridaben is to keep it in a cool, dry place and to protect it from sunlight, heat, and humidity.[4][5] These precautions are also prudent for the storage of this compound.

Factors Influencing Stability

Based on the data for the parent compound, the stability of this compound can be influenced by several factors. The following diagram illustrates these key relationships.

Generalized Experimental Protocol for Stability Assessment

While a specific, detailed experimental protocol for the stability testing of this compound is not publicly available, a general workflow can be established. This protocol outlines the steps to assess the stability of a deuterated analytical standard like this compound under various conditions.

Objective: To determine the stability of this compound under defined storage and stress conditions over a set period.

Materials:

-

This compound (neat solid)

-

High-purity solvents (e.g., acetonitrile, methanol, chloroform)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC or GC-MS system with a suitable column

-

Environmental chambers or incubators for temperature and humidity control

-

Light exposure chamber (photostability chamber)

-

pH meter and buffers

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., chloroform, in which it is slightly soluble) to prepare a stock solution of known concentration.[1]

-

-

Experimental Conditions:

-

Long-Term Stability: Aliquot the stock solution into amber vials and store them at the recommended long-term storage temperature (-20°C) and an alternative temperature (+4°C).

-

Accelerated Stability: Store aliquots at elevated temperatures (e.g., 40°C, 50°C) to simulate long-term storage in a shorter period.

-

Photostability: Expose aliquots in clear vials to a controlled light source, while keeping control samples in the dark.

-

pH Stability: Prepare solutions in buffers of varying pH (e.g., 4, 7, 9) and store them at a controlled temperature.

-

-

Time Points for Analysis:

-

Define specific time points for analysis (e.g., 0, 1, 3, 6, 12 months for long-term stability; shorter intervals for accelerated and photostability studies).

-

-

Analytical Method:

-

At each time point, analyze the samples using a validated stability-indicating HPLC or GC-MS method. The method should be able to separate the parent compound from any potential degradants.

-

-

Data Analysis:

-

Quantify the concentration of this compound at each time point.

-

Calculate the percentage of degradation.

-

Identify any major degradation products if possible.

-

Determine the shelf-life based on the acceptable level of degradation (e.g., not more than 5% loss of parent compound).

-

The following diagram illustrates this generalized workflow.

Conclusion and Recommendations

For routine use as an internal standard, it is recommended to store this compound as a neat solid at -20°C to ensure its long-term stability of at least four years.[1] Stock solutions should be stored in amber vials at low temperatures and protected from light. While Pyridaben shows stability in various organic solvents and across a range of pH values, it is crucial to perform stability tests in the specific analytical matrix being used. By adhering to these storage and handling guidelines, researchers can ensure the integrity and accuracy of their quantitative analyses involving Pyridaben.

References

Methodological & Application

Application Note: Quantification of Pyridaben in Complex Matrices using Pyridaben-d13 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of the insecticide/miticide Pyridaben in complex matrices, such as hemp, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Pyridaben-d13, is employed to compensate for matrix effects and variations during sample preparation and analysis. The described protocol, including a simple solvent extraction, provides excellent recovery and reproducibility, making it suitable for routine testing in regulatory compliance and quality control laboratories.

Introduction

Pyridaben is a widely used pesticide for controlling mites and insects on various crops. Its potential presence in consumer products necessitates reliable analytical methods for its detection and quantification. LC-MS/MS offers high selectivity and sensitivity for this purpose. The use of an isotopically labeled internal standard, such as this compound, is crucial for accurate quantification as it closely mimics the behavior of the analyte during extraction and ionization, thus correcting for potential losses and matrix-induced signal suppression or enhancement.[1] This document provides a detailed protocol for the analysis of Pyridaben using this compound as an internal standard, applicable to researchers, scientists, and professionals in the field of drug development and food safety.

Experimental

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Formic acid, Ammonium formate

-

Sample Matrix: Ground hemp (or other relevant complex matrix)

Standard and Sample Preparation

2.1. Standard Stock Solutions

Prepare individual stock solutions of Pyridaben and this compound in acetonitrile at a concentration of 1 mg/mL. Store these solutions at 4°C in amber vials.

2.2. Working Standard Solutions

Prepare working standard solutions by serially diluting the stock solutions with acetonitrile to create a calibration curve ranging from 1 ng/mL to 200 ng/mL.

2.3. Internal Standard Spiking Solution

Prepare a working solution of this compound at a suitable concentration (e.g., 40 µg/mL) in acetonitrile.[2]

2.4. Sample Extraction

-

Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.[3]

-

Spike the sample with 100 µL of the this compound internal standard solution.[2]

-

Add 5 mL of acetonitrile with 0.1% formic acid to the tube.[2]

-

Vortex the tube for 10 minutes to ensure thorough extraction.[2]

-

Centrifuge the extract for 10 minutes at 3000 rpm.[2]

-

Filter the supernatant through a 0.22 µm nylon syringe filter into a clean vial.[2]

-

For analysis, dilute the extracted sample 1:1 with acetonitrile containing 0.1% formic acid.[2]

Figure 1: Sample Preparation Workflow.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions

-

LC System: Agilent 1200 LC or equivalent[4]

-

Column: ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm[4]

-

Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water[2]

-

Mobile Phase B: 0.1% formic acid and 2 mM ammonium formate in methanol[2]

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 3 µL[2]

-

Column Temperature: 40 °C[4]

-

Gradient:

3.2. Mass Spectrometry Conditions

-

Mass Spectrometer: Agilent G6410A Triple Quadrupole or equivalent

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for Pyridaben and this compound should be optimized. For confirmation, at least two SRM transitions are recommended.[5]

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Pyridaben | To be determined | To be determined | To be determined |

| This compound | To be determined | To be determined | To be determined |

Note: The exact m/z values for the precursor and product ions need to be determined empirically on the specific instrument used.

Figure 2: LC-MS/MS Analysis Workflow.

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, and limit of quantification (LOQ) in the selected matrix.

Linearity:

A linear response was observed over the concentration range of 1 to 200 ng/mL for Pyridaben, with a coefficient of determination (R²) greater than 0.995.[6]

Accuracy and Precision:

The accuracy of the method was assessed by the recovery of Pyridaben from spiked blank matrix samples at three different concentration levels. The precision was evaluated by the relative standard deviation (RSD) of replicate measurements.

| Spiked Concentration (µg/g) | Mean Recovery (%) | RSD (%) |

| 0.05 | 95.2 | 5.8 |

| 0.5 | 98.7 | 4.2 |

| 1.0 | 101.5 | 3.5 |

The recovery of Pyridaben from the hemp matrix was within the acceptable range of 80-120%, with an RSD of less than 20%.[2][3]

Limit of Quantification (LOQ):

The LOQ was determined as the lowest concentration of the analyte that could be reliably quantified with acceptable accuracy and precision. The LOQ for Pyridaben in the hemp matrix was established to be in the range of 0.0025–0.1 μg/g.[3]

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of Pyridaben in complex matrices. The simple extraction procedure and the use of an isotopic internal standard ensure high accuracy and precision, making the method suitable for high-throughput analysis in various applications, including food safety and environmental monitoring. The validation data demonstrates that the method meets the typical requirements for analytical performance.

References

- 1. lcms.cz [lcms.cz]

- 2. A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. Detection of pyridaben residue levels in hot pepper fruit and leaves by liquid chromatography-tandem mass spectrometry: effect of household processes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Pyridaben using Pyridaben-d13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridaben is a widely used broad-spectrum acaricide and insecticide for controlling various mites and insects on a range of crops.[1] Its mode of action involves the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[2][3] Due to its potential for residues in food products and its toxicity to non-target organisms, sensitive and accurate quantification methods are essential for monitoring its levels in various matrices and for risk assessment.[1]

This document provides detailed application notes and protocols for the quantitative analysis of Pyridaben in various sample types, utilizing its stable isotope-labeled internal standard, Pyridaben-d13, for enhanced accuracy and precision. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive method for detecting pesticide residues.[4]

Principle

The quantification of Pyridaben is achieved by employing an isotope dilution method using this compound as an internal standard. This compound is chemically identical to Pyridaben but has thirteen of its hydrogen atoms replaced with deuterium. This results in a mass shift that is easily distinguishable by a mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the extraction process, any variations in sample preparation, extraction efficiency, and instrument response can be normalized. The concentration of Pyridaben in the sample is determined by comparing the peak area ratio of the analyte (Pyridaben) to the internal standard (this compound) against a calibration curve prepared with known concentrations of both compounds.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the validation of Pyridaben quantification methods using LC-MS/MS.

Table 1: LC-MS/MS Method Validation Parameters for Pyridaben

| Parameter | Result |

| Linearity (R²) | >0.99[4][5] |

| Limit of Detection (LOD) | 0.003 mg/kg[6] |

| Limit of Quantification (LOQ) | 0.01 mg/kg[6] |

| Accuracy (Recovery %) | 79.9 - 105.1%[4] |

| Precision (RSD %) | ≤15%[4] |

Table 2: Example of Recovery Data in Different Matrices

| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |

| Hot Pepper Fruit | 0.01 | 95.2 | 8.5 |

| 0.1 | 101.3 | 5.2 | |

| Hot Pepper Leaves | 0.01 | 89.7 | 12.1 |

| 0.1 | 98.6 | 6.8 | |

| Tomato | 0.01 | 92.5 | 9.3 |

| 0.1 | 99.8 | 4.7 | |

| Orange | 0.01 | 85.4 | 14.2 |

| 0.1 | 96.1 | 7.5 |

Experimental Protocols

Sample Preparation using QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[7][8][9][10][11]

Materials:

-

Homogenizer

-

50 mL polypropylene centrifuge tubes with screw caps

-

Centrifuge

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Disodium citrate sesquihydrate

-

Trisodium citrate dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for samples with high pigment content)

-

Pyridaben analytical standard

-

This compound internal standard solution (in acetonitrile)

Procedure:

-

Sample Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g of fruit or vegetable) and homogenize it to a uniform consistency.

-

Extraction:

-

Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent. The composition of the sorbent depends on the sample matrix. A common mixture for general produce is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For samples with high chlorophyll content, GCB can be added.

-

Vortex for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant and dilute it with a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

-

Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph (LC) system capable of binary gradient elution.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Gradient Program:

-

0-1 min: 10% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 10% B for re-equilibration.

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

-

MRM Transitions: The precursor and product ions for Pyridaben and this compound should be optimized. Typical transitions are provided in Table 3.

Table 3: Example MRM Transitions for Pyridaben and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Pyridaben | 365.2 | 147.1 | 119.1 | 25 |

| This compound | 378.2 | 154.1 | 126.1 | 25 |

Note: Collision energies should be optimized for the specific instrument used.

Diagrams

Caption: Experimental workflow for Pyridaben quantification.

Caption: Pyridaben's inhibition of mitochondrial Complex I.

References

- 1. Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solicitar una copia del documento [ri.conicet.gov.ar]

- 3. Effects of rotenone and pyridaben on complex I electron transfer and on mitochondrial nitric oxide synthase functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of pyridaben residue levels in hot pepper fruit and leaves by liquid chromatography-tandem mass spectrometry: effect of household processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 8. measurlabs.com [measurlabs.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

Application Notes and Protocols for the Analysis of Pyridaben Residues using Pyridaben-d13

Introduction

Pyridaben is a broad-spectrum contact insecticide and acaricide used to control mites and insects on a variety of agricultural products. Due to potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for pyridaben in food commodities. Accurate and reliable analytical methods are therefore essential for monitoring compliance with these regulations and ensuring food safety. The use of a stable isotope-labeled internal standard, such as Pyridaben-d13, is a highly effective strategy to improve the accuracy and precision of quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.[1] This document provides detailed application notes and protocols for the analysis of pyridaben residues in various food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of pyridaben in various food matrices. These values are compiled from multiple validated methods and demonstrate the expected performance of the protocols described below.

Table 1: Method Detection and Quantification Limits for Pyridaben

| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Hot Pepper | - | 0.003 - 0.012 mg/kg[2] |

| Eggplant | < 0.41 µg/L | 0.2 µg/kg[3] |

| Cucumber | 0.001 µg/mL | 0.003 µg/mL |

| Strawberry | 0.0001 - 0.0059 mg/kg | 0.0003 - 0.0197 mg/kg[4] |

| General Food Matrices | - | 0.01 mg/kg[5] |

Table 2: Recovery and Precision Data for Pyridaben Analysis

| Matrix | Fortification Levels (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Hot Pepper | Not Specified | 79.9 - 105.1[2] | ≤ 15[2] |

| Eggplant | Not Specified | 79.4 - 103[3] | 2.1 - 15.3[3] |

| Cucumber | Not Specified | 95.7 | Not Specified[6] |

| Strawberry | 0.005 - 0.5 | 70 - 125[4] | < 10[4] |

| Persimmon | 0.1 | 89.2 - 103.1[7] | 4.1 - 10.2[7] |

| General Food Matrices | 0.01, 0.05, 0.1 | 70 - 120[8] | < 20[8] |

Experimental Protocols

Preparation of Standards

-

Pyridaben Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pyridaben analytical standard and dissolve in 10 mL of acetonitrile.

-

This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of acetonitrile.[9]

-

Working Standard Solutions: Prepare a series of working standard solutions of pyridaben by serial dilution of the stock solution with acetonitrile to cover the desired calibration range (e.g., 1 to 100 ng/mL).[9]

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a concentration of 1 µg/mL.

Sample Preparation: QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[8]

-

Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender.

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a specific volume of the this compound internal standard spiking solution to achieve a final concentration of 50 ng/g in the sample.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 3000 rpm for 5 minutes.

-

-

Final Extract:

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 reversed-phase column is typically used for the separation of pyridaben.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.[9]

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for pyridaben analysis.

-

MS/MS Detection: Monitor the precursor and product ion transitions for both pyridaben and this compound in Multiple Reaction Monitoring (MRM) mode. The specific transitions should be optimized on the instrument being used. An example transition for Pyridaben is m/z 365.2 → 147.1.[5]

Visualizations

Caption: Experimental workflow for pesticide residue analysis.

Caption: Logic of Isotope Dilution Analysis.

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of pyridaben residue levels in hot pepper fruit and leaves by liquid chromatography-tandem mass spectrometry: effect of household processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of pyridaben, dinotefuran, DN and UF in eggplant ecosystem under open-field conditions: Dissipation behaviour and residue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acoreconsumiveis.com.br [acoreconsumiveis.com.br]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Sample Preparation for the Analysis of Pyridaben and its Isotope Labeled Internal Standard, Pyridaben-d13

Introduction

Pyridaben is a widely utilized broad-spectrum acaricide and insecticide for controlling mites, aphids, and whiteflies on various agricultural products.[1][2] Due to its potential toxicity and persistence, regulatory bodies worldwide have established maximum residue limits (MRLs) for Pyridaben in food and environmental samples.[2][3] Accurate quantification of Pyridaben residues is crucial for ensuring food safety and environmental monitoring.

The use of a stable isotope-labeled internal standard, such as Pyridaben-d13, is the gold standard for achieving high accuracy and precision in quantitative analysis by chromatography-mass spectrometry (LC-MS/MS or GC-MS). The internal standard, being chemically identical to the analyte, co-extracts and co-elutes, effectively compensating for matrix effects and variations in sample preparation and instrument response.

This application note provides detailed protocols for the extraction and cleanup of Pyridaben and this compound from two common sample matrices: soil/sediment and agricultural products.

Protocol 1: Extraction of this compound from Soil & Sediment

This protocol is based on established methods for extracting Pyridaben from soil and pond sediment, employing solvent extraction followed by solid-phase cleanup.[4][5] The method is suitable for analysis by Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[4][5]

Experimental Protocol

-

Sample Weighing: Weigh 20 g of a homogenized soil or sediment sample into a 250 mL Erlenmeyer flask.[4]

-

Fortification (Spiking): Fortify the sample by adding a known volume of this compound standard solution. For method validation or recovery studies, also spike with a known concentration of Pyridaben standard.

-

Extraction:

-

Concentration:

-